molecular formula C11H10BrFO2 B8564092 1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one

1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one

Cat. No.: B8564092
M. Wt: 273.10 g/mol
InChI Key: YMBFDGWOWVVNKM-UHFFFAOYSA-N
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Description

1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one is an organic compound that features both an allyloxy group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one typically involves the reaction of 5-bromo-2-fluorobenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or thiocyanates.

Scientific Research Applications

1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the allyloxy and substituted phenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromo-2-fluorophenyl)acetic acid
  • 2-bromo-5-fluorobenzyl alcohol
  • Ethyl 4-(5-bromo-2-fluorophenyl)-4-oxobutanoate

Uniqueness

1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one is unique due to the presence of both an allyloxy group and a substituted phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds.

Properties

Molecular Formula

C11H10BrFO2

Molecular Weight

273.10 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)-2-prop-2-enoxyethanone

InChI

InChI=1S/C11H10BrFO2/c1-2-5-15-7-11(14)9-6-8(12)3-4-10(9)13/h2-4,6H,1,5,7H2

InChI Key

YMBFDGWOWVVNKM-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(=O)C1=C(C=CC(=C1)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Scheme 1, steps C and D: To 4-bromo-1-fluoro-2-iodobenzene (0.95 equiv.) in THF (4.6 mL/g) at 0° C. is added isopropylmagnesium chloride (1.0 equiv, 20 weight percent in THF). After about 60 minutes at 0° C., a solution of 2-(allyloxy)-N-methoxy-N-methylacetamide (1.0 equiv.) (Volumes for this stage are in mL/g of this compound) in THF (2.2 mL/g) is added over about 60 minutes. The reaction mixture is quenched into a solution of NH4Cl (4.3 equiv.) in water (5.8 mL/g) at 0° C. Heptanes (7.2 mL/g) is added as the mixture is warmed to room temperature, and the layers are separated. The organic layer is washed with water (7.2 mL/g). The organic layer is concentrated while additional heptanes (4 mL/g) is added to remove water and THF. The intermediate, 2-allyloxy-1-(5-bromo-2-fluoro-phenyl)ethanone is obtained as a solution in heptanes (approximately 20-25 weight %).
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Synthesis routes and methods II

Procedure details

To a stirred −72° C. solution of 4-bromo-1-fluoro-2-iodobenzene (130.4 g, 433.5 mmol) in tetrahydrofuran (722 mL) is added 2.5 M butyl lithium in hexane (173.4 mL, 433.5 mmol) under a nitrogen atmosphere over 40 min. The reaction is stirred for 30 minutes at −72° C. and 2-(allyloxy)-N-methoxy-N-methylacetamide (57.5 g, 361.2 mmol) in tetrahydrofuran (115 mL) is added dropwise for 35 minutes. After 45 min at −72° C., the cooling bath is removed and mixture is warmed to 25° C. The reaction is quenched with saturated aqueous NH4Cl (500 mL), diluted with water (300 mL) and extracted three times with ethyl acetate. Organics are combined, dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The residue is purified by silica gel chromatography using a linear gradient of 5% to 10% ethyl acetate in hexanes to give the title compound (63 g, 64%). ES/MS m/e (79Br/81Br) 273/275 (M+1).
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64%

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